N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by three key structural motifs:
- 2,5-Dimethoxyphenyl group: Aromatic ring with methoxy substituents at positions 2 and 5, known to enhance lipophilicity and modulate receptor interactions.
- Pyrazine core: A nitrogen-containing heterocycle substituted at position 3 with a 4-phenylpiperazine moiety, which may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-8-9-21(32-2)20(16-19)27-22(30)17-33-24-23(25-10-11-26-24)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUORAWZOCQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the pyrazinyl intermediate: This involves the formation of a pyrazine ring, which can be synthesized through cyclization reactions.
Coupling of intermediates: The phenyl and pyrazinyl intermediates are coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Sulfanyl (Thioether) Group Reactivity
The sulfanyl (-S-) group undergoes oxidation and nucleophilic substitution reactions:
Example Reaction:
Observed in pyrazine-thioether systems under mild conditions .
Acetamide Hydrolysis
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight:
Hydrolysis rates depend on steric hindrance from the dimethoxyphenyl group .
Pyrazine Ring Functionalization
The electron-deficient pyrazine ring participates in electrophilic substitutions and cross-coupling:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted pyrazine at C-5/C-6 positions | Limited regioselectivity observed due to piperazine’s electron-donating effect. |
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives | Yields >75% when using Pd catalysts. |
Piperazine-Modified Reactions
The 4-phenylpiperazin-1-yl group undergoes alkylation and acylation:
Methoxy Group Transformations
The dimethoxyphenyl moiety participates in demethylation and halogenation:
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and H₂S (detected via TGA-MS).
-
UV Exposure : Forms radical intermediates via S–C bond cleavage (EPR studies).
Biological Reactivity
Though not directly a chemical reaction, enzymatic metabolism in liver microsomes yields:
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives similar to N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide exhibit significant anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives for their efficacy against seizures in animal models. Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole models, revealing that certain analogs showed promising anticonvulsant activity, particularly in MES seizures .
Antidepressant Effects
The piperazine component is known for its influence on serotonin receptors, suggesting potential antidepressant effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems involved in mood regulation. The presence of the phenylpiperazine moiety may enhance binding affinity to serotonin receptors, potentially leading to antidepressant effects.
Antitumor Activity
Preliminary studies have suggested that compounds with similar structural features may possess antitumor properties. The interaction of the compound with various cancer cell lines is under investigation, focusing on its mechanism of action and efficacy compared to existing chemotherapeutics.
Case Studies and Research Findings
- Anticonvulsant Screening : A series of studies demonstrated that certain derivatives exhibited high binding affinity to voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability and seizure activity .
- Behavioral Studies : In vivo studies conducted on animal models indicated that modifications in the chemical structure significantly impacted pharmacological outcomes, emphasizing structure-activity relationships (SAR) for optimizing therapeutic effects.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Diazaspiro Ring Analogues
Two closely related compounds from a screening database () share the N-(2,5-dimethoxyphenyl)-acetamide backbone but differ in the heterocyclic system:
| Compound ID | Diazaspiro System | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| C250-0601 | 1,4-Diazaspiro[4.4]nona-1,3-dien | C24H27N3O3S | 437.56 | Smaller spiro ring (4.4 system) |
| C250-0602 | 1,4-Diazaspiro[4.6]undeca-1,3-dien | C26H31N3O3S | 465.61 | Larger spiro ring (4.6 system) |
Key Insight : The spiro ring size affects molecular weight and steric bulk, which may alter binding kinetics or solubility. Both compounds lack the phenylpiperazine substituent present in the target compound, suggesting divergent pharmacological profiles .
Benzothiazole-Based Acetamides
Patent EP3 348 550A1 () describes benzothiazole derivatives with structural overlap:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Retains the 2,5-dimethoxyphenyl and acetamide groups but replaces the pyrazine-piperazine system with a benzothiazole ring bearing a trifluoromethyl group.
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Lacks methoxy substituents, emphasizing the role of electron-donating groups in target engagement.
Pyrazine Sulfamoyl and Sulfanyl Derivatives
A pyrazine sulfamoyl analog (), N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide, shares the pyrazine core and acetamide group but features a sulfamoyl (–SO2–NH–) bridge instead of a sulfanyl (–S–) linker.
Key Insight : The sulfamoyl group introduces hydrogen-bonding capacity and polarity, which may enhance solubility but reduce membrane permeability compared to the thioether linker in the target compound .
Oxadiazole-Linked Sulfanyl Acetamides
Molbank 2013 () reports 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, synthesized via S-alkylation. While retaining the sulfanyl acetamide linker, this compound substitutes the pyrazine-piperazine system with a diphenylmethyl-oxadiazole group.
Key Insight: Oxadiazoles are known for their role in antimicrobial and anti-inflammatory agents. The diphenylmethyl group may increase hydrophobicity, contrasting with the target compound’s phenylpiperazine, which could enhance CNS penetration .
Nitrophenyl and Sulfonyl Acetamides
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exemplifies a simpler acetamide derivative with nitro and sulfonyl groups. Such compounds are typically intermediates for synthesizing heterocycles like thiadiazoles or quinolines.
Key Insight : The nitro group confers electrophilicity, enabling reactivity in further synthetic modifications, but introduces toxicity concerns absent in the methoxy- and piperazine-substituted target compound .
Structural and Functional Implications
Role of the Piperazine Moiety
The 4-phenylpiperazine group in the target compound is a hallmark of serotonin receptor ligands (e.g., aripiprazole). Its absence in benzothiazole or oxadiazole analogs () suggests these compounds may target non-CNS pathways, such as kinase inhibition.
Impact of Linker Chemistry
- Sulfanyl (–S–) : Balances lipophilicity and stability; less prone to oxidation than sulfonyl groups.
- Sulfamoyl (–SO2–NH–) : Enhances polarity and hydrogen bonding but may reduce bioavailability.
Methoxy Substitution Patterns
The 2,5-dimethoxyphenyl group is conserved in the target compound and select analogs (). Ortho- and para-methoxy groups are associated with enhanced binding to aminergic receptors, while their absence (e.g., in ’s phenylacetamide) shifts activity toward non-receptor-mediated mechanisms.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 1031954-83-2 |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant activity. In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds were tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted that certain derivatives demonstrated significant protection against seizures, suggesting a potential therapeutic role in epilepsy treatment .
The proposed mechanism of action for these compounds involves interaction with neuronal voltage-sensitive sodium channels, which play a critical role in the propagation of action potentials in neurons. The SAR studies indicated that modifications to the phenylpiperazine moiety significantly influenced the anticonvulsant activity, with lipophilicity being a crucial factor in enhancing central nervous system penetration and efficacy .
Neuroprotective Effects
Sulfur-containing compounds, including those similar to this compound, have been reported to exhibit neuroprotective effects. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative disorders .
Antitumor Activity
Additionally, there is emerging evidence that sulfur-containing compounds possess antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the phenylpiperazine group may enhance these effects by modulating signaling pathways involved in cell survival and growth .
Study on Anticonvulsant Efficacy
In a controlled study involving several new derivatives of this compound, researchers administered different doses (30 mg/kg, 100 mg/kg, and 300 mg/kg) to mice. The results indicated that specific compounds provided significant protection against seizures induced by MES and PTZ models at various time intervals post-administration. Notably, compounds with higher lipophilicity showed prolonged efficacy compared to less lipophilic counterparts .
Mechanistic Insights into Antitumor Activity
Another study explored the antitumor potential of sulfur-containing compounds similar to this compound against prostate cancer cells. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. Optimization Strategies :
- DOE (Design of Experiments) : Vary temperature, catalyst concentration, and reaction time to maximize yield .
- Monitoring : Use TLC or HPLC to track intermediate formation .
Basic: Which spectroscopic and crystallographic techniques confirm its structural integrity?
Q. Methodological Answer :
Q. Procedure :
- For XRD, grow single crystals via slow evaporation (ethanol/water). Refine using SHELXL to resolve disorder or twinning .
Advanced: How to resolve contradictions in NMR/XRD data during structural elucidation?
Q. Methodological Answer :
Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian or ORCA) .
Dynamic Effects : Assess temperature-dependent NMR for conformational flexibility .
XRD Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
Supplementary Data : Collect IR and HRMS to confirm functional groups .
Advanced: What experimental design strategies optimize synthetic yield?
Q. Methodological Answer :
| Factor | Range Tested | Optimization Tool | Outcome Metric | References |
|---|---|---|---|---|
| Temperature | 0°C to 80°C | Response Surface Methodology (RSM) | Yield (%) | |
| Catalyst Loading | 0.5–5 mol% | Full Factorial Design | Purity (HPLC) | |
| Reaction Time | 1–24 hours | Central Composite Design | Conversion |
Case Study : A 2^3 factorial design reduced side reactions in thioether formation by optimizing NaH stoichiometry .
Basic: What computational methods predict biological target interactions?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or GOLD to model binding to dopamine receptors (due to the phenylpiperazine moiety) .
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes .
Validation : Compare docking scores with in vitro IC50 values from radioligand binding assays .
Advanced: How to address low reproducibility in biological assays?
Q. Methodological Answer :
- Standardization :
- Use identical cell lines (e.g., HEK-293 for receptor studies) and passage numbers .
- Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Controls : Include positive (e.g., haloperidol for dopamine receptors) and negative controls .
- Data Triangulation : Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and enzymatic assays .
Basic: What are key stability considerations for storage?
Q. Methodological Answer :
| Condition | Recommendation | Monitoring Method | References |
|---|---|---|---|
| Temperature | -20°C in sealed vials | Monthly HPLC analysis | |
| Light Exposure | Amber glassware | UV-vis spectroscopy | |
| Humidity | Desiccator (silica gel) | Karl Fischer titration |
Advanced: How to elucidate the reaction mechanism of sulfanyl acetamide formation?
Q. Methodological Answer :
Isotopic Labeling : Use deuterated thiols to trace sulfur incorporation via MS .
Kinetic Profiling : Conduct time-resolved FTIR to detect intermediates (e.g., thiolate anions) .
Computational Modeling : Calculate transition states (Gaussian, TS search) for nucleophilic attack steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
